

The Efficacy of Multivitamin Supplementation: A Meta-Analysis of Clinical Trials

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A comprehensive review of the evidence on the health impacts of daily multivitamin use, drawing from large-scale clinical trials and meta-analyses. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of outcomes, methodologies, and biological pathways associated with multivitamin supplementation.

The consumption of multivitamin and mineral (MVM) supplements is a widespread practice, with at least one-third of adults in the United States reporting their use.[1] Despite their popularity, the health benefits of MVMs remain a subject of scientific debate. This guide synthesizes findings from multiple meta-analyses of randomized controlled trials (RCTs) to provide an objective overview of the current evidence regarding the role of multivitamins in various health outcomes, including cancer, cardiovascular disease, cognitive function, and oxidative stress. While specific commercial formulations like **Pharmavit** are prevalent, this analysis focuses on the broader category of daily multivitamin supplements investigated in major clinical studies.

Comparative Efficacy of Multivitamin Supplementation

To facilitate a clear comparison of the effects of multivitamin supplementation across different health outcomes, the following tables summarize quantitative data from key meta-analyses. These tables present the relative risks (RR), hazard ratios (HR), or mean differences (MD) with their corresponding 95% confidence intervals (CI).



Cancer and Cardiovascular Disease

| Outcome | No. of Studies & Participants | Key Finding | Relative Risk/Hazard Ratio (95% CI) | Citation |
|--|---|---|---|----------|
| Cancer Incidence (Men) | 1 Meta-analysis (28,558 men) | Significant reduction in cancer incidence. | HR 0.91 (0.85- 0.97) | [2] |
| Cancer Incidence (Women) | 1 Meta-analysis (20,542 women) | No significant effect on cancer incidence. | HR 1.00 (0.88- 1.14) | [2] |
| Cardiovascular Disease (CVD) Mortality | 18 studies (2,019,862 participants) | No significant association with MVM supplementation. | RR 1.00 (0.97- 1.04) | [3] |
| Coronary Heart Disease (CHD) Incidence | 18 studies (2,019,862 participants) | A lower risk was observed, but it was not significant in the pooled analysis of RCTs. | RR 0.88 (0.79- 0.97) | [2][3] |
| Stroke Incidence | 18 studies (2,019,862 participants) | No significant association with MVM supplementation. | RR 0.98 (0.91- 1.05) | [3] |

Cognitive Function in Older Adults



| Outcome | No. of Studies & Participants | Key Finding | Mean Difference (95% CI) | Citation |
|---------------------------------|--|---|--------------------------------|----------|
| Global Cognition | Meta-analysis of 3 COSMOS sub- studies | Modest but significant benefit. | MD 0.07 (0.03- 0.11) | [4] |
| Episodic Memory | Meta-analysis of 3 COSMOS sub- studies | Significant beneficial effect. | MD 0.06 (0.03- 0.10) | [4] |
| Immediate Free Recall Memory | 10 trials (n=3,200) | Effective in improving immediate free recall. | SMD = 0.32 (0.09-0.56) | [5] |
| Delayed Free Recall Memory | 10 trials (n=3,200) | No significant improvement. | SMD = -0.14 (-0.43-0.14) | [5] |

Oxidative Stress Biomarkers



| Biomarker | No. of Studies | Key Finding | Overall Beta Coefficient | Citation |
|--------------------------|----------------|--|-----------------------------|----------|
| Vitamin C | 6 RCTs | Significant increase in plasma levels. | 0.17 | [6][7] |
| Vitamin B6 | 6 RCTs | Significant increase in plasma levels. | 0.80 | [6][7] |
| Vitamin B12 | 6 RCTs | Significant increase in plasma levels. | 0.46 | [6][7] |
| Folate | 6 RCTs | Significant increase in plasma levels. | 0.81 | [6][7] |
| β-carotene | 6 RCTs | Significant increase in plasma levels. | 0.36 | [6][7] |
| Oxidized LDL (ox-LDL) | 6 RCTs | Significant decrease in plasma levels. | -0.17 | [6][7] |

Experimental Protocols of Key Clinical Trials

The findings presented above are derived from rigorously conducted, large-scale, randomized, placebo-controlled trials. The methodologies of two of the most influential studies are detailed below.

The Physicians' Health Study II (PHS II)

The Physicians' Health Study II was a randomized, double-blind, placebo-controlled factorial trial that investigated the long-term effects of a daily multivitamin (Centrum Silver) in preventing chronic diseases.[8][9]



- Participants: The study enrolled 14,641 male physicians in the U.S. aged 50 years and older.
- Intervention: Participants were randomly assigned to receive either a daily multivitamin or a placebo.[8] The trial also tested vitamin C, vitamin E, and beta-carotene in a factorial design.
- Duration: The study had a median follow-up of 11.2 years.
- Primary Outcomes: The primary endpoints were the incidence of total cancer and major cardiovascular events.[9]
- Cognitive Function Assessment: A sub-study assessed cognitive function via telephone interviews at baseline and at multiple follow-up points.[8]

The COcoa Supplement and Multivitamin Outcomes Study (COSMOS)

COSMOS is a more recent large-scale, randomized, double-blind, placebo-controlled trial designed to investigate the effects of a cocoa supplement and a daily multivitamin on cardiovascular disease and cancer.[4][9]

- Participants: The study included over 21,000 men and women across the United States.
- Intervention: The trial employed a 2x2 factorial design where participants were randomized to receive a cocoa extract supplement, a multivitamin (Centrum Silver), both, or a placebo.[4] [9]
- Primary Outcomes: The primary outcomes were the incidence of major cardiovascular events and total invasive cancer.[4][9]
- Cognitive Sub-studies: The COSMOS trial included several sub-studies (COSMOS-Mind, COSMOS-Web, and COSMOS-Clinic) to evaluate the effect of the interventions on cognitive function.[4]

Visualizing Experimental Workflow and Biological Pathways

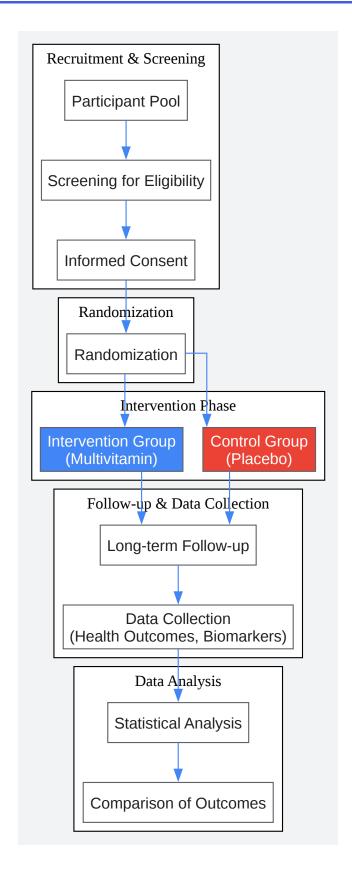






To better understand the methodologies and potential mechanisms of action, the following diagrams, created using the DOT language, illustrate a generalized clinical trial workflow and a simplified signaling pathway related to oxidative stress.

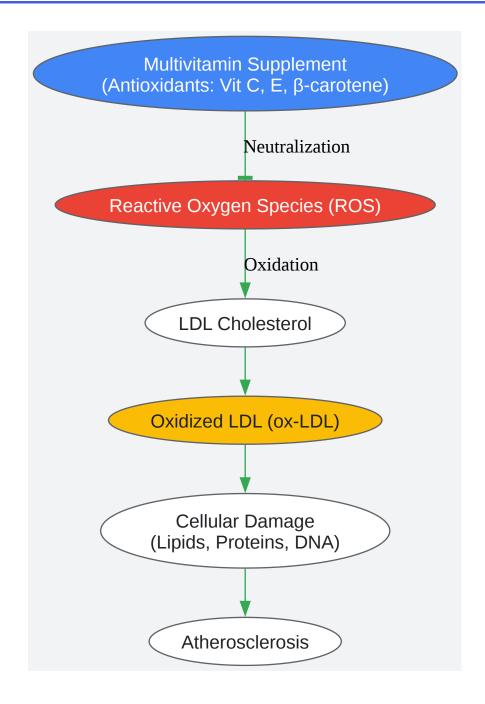




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Caption: A generalized workflow for a randomized, placebo-controlled clinical trial.





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